molecular formula C8H13N3O2S B13478979 6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione

6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B13478979
M. Wt: 215.28 g/mol
InChI Key: PNENKRMTYKFFBF-UHFFFAOYSA-N
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Description

6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with aminoethylsulfanyl and dimethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione typically involves nucleophilic substitution reactions. One common method involves the reaction of halopyridines with ethanol as a solvent under microwave heating conditions. This approach allows for efficient nucleophilic substitution, resulting in high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthesis using microwave heating can be applied to scale up the production. The use of ethanol as both a solvent and reagent, combined with microwave heating, offers a versatile and environmentally friendly approach to industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction is facilitated by the presence of amino and sulfanyl groups, which act as nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Substitution Reactions: The pyrimidine ring allows for substitution reactions, particularly at positions 2 and 4.

Common Reagents and Conditions

Major Products Formed

The primary product of nucleophilic substitution reactions involving this compound is the substituted pyrimidine derivative. Other products may include various substituted pyridines and pyrimidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminoethylsulfanyl group allows for strong binding to proteins and other biomolecules, facilitating its role in protein self-assembly and recognition . The compound’s unique structure enables it to participate in various biochemical pathways, although detailed studies on its specific molecular targets are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical properties and reactivity. Its ability to act as a ligand and participate in various biochemical processes makes it a valuable compound in multiple research fields.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

6-(2-aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O2S/c1-10-6(12)5-7(14-4-3-9)11(2)8(10)13/h5H,3-4,9H2,1-2H3

InChI Key

PNENKRMTYKFFBF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)SCCN

Origin of Product

United States

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